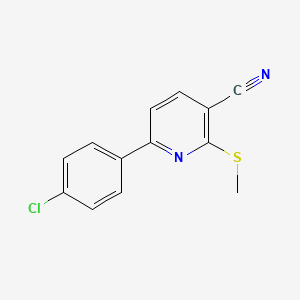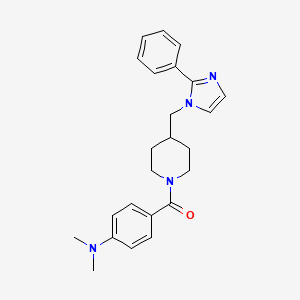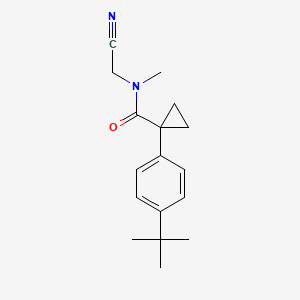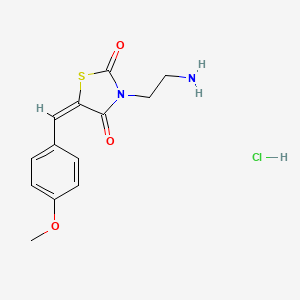
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile (6-CP-2-MSN) is a novel synthetic molecule with potential applications in scientific research. This molecule was first synthesized in 2018 by a group of scientists at the University of California, Los Angeles (UCLA). 6-CP-2-MSN has a unique chemical structure that is composed of a 6-chlorophenyl group, a 2-methylsulfanyl group, and a nicotinonitrile group. The molecule has a wide range of potential applications in the fields of biochemistry and physiology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile and its derivatives have been synthesized and characterized in various studies, contributing to the field of organic chemistry. For example, research on the synthesis of specific nitro ketone compounds for probing Drosophila nicotinic receptor interactions shows the versatility of related compounds in scientific research (Zhang, Tomizawa, & Casida, 2004). Additionally, the synthesis and antimicrobial activity of certain nicotinonitrile derivatives have been studied, highlighting their potential in developing new antimicrobial agents (Guna, Bhadani, Purohit, & Purohit, 2015).
Material Science Applications
In material science, partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers have been synthesized for applications in fuel cells, showcasing the compound's relevance in creating advanced materials with specific functionalities (Sankir, Kim, Pivovar, & McGrath, 2007).
Environmental Studies
Studies on the presence of dioxin and dioxin-like PCB impurities in Japanese agrochemical formulations include analyses of compounds related to 6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile, providing insights into environmental pollution and its remediation (Masunaga, Takasuga, & Nakanishi, 2001).
Electrochemical Sensing
The compound and its derivatives have also been studied for their electrochemical properties, including the development of sensors for detecting environmental pollutants. For instance, graphene oxide/NiO nanoparticle composite-ionic liquid modified carbon paste electrodes have been employed for the selective sensing of chlorophenols, indicating the compound's utility in environmental monitoring (Shabani‐Nooshabadi, Roostaee, & Tahernejad-Javazmi, 2016).
Advanced Oxidation Processes
The role of nitrite in the sulfate radical-based degradation of phenolic compounds, relevant to groundwater remediation, has been explored, further emphasizing the importance of studying such compounds in the context of environmental science and engineering (Ji, Wang, Jiang, Lu, Ferronato, & Chovelon, 2017).
Eigenschaften
IUPAC Name |
6-(4-chlorophenyl)-2-methylsulfanylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKIZCIQVYDCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-(methylsulfanyl)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[ethyl(3-methylphenyl)amino]ethyl}prop-2-enamide](/img/structure/B2762579.png)
![2-[(4Ar,8aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydroquinolin-4a-yl]acetic acid](/img/structure/B2762581.png)
![2-chloro-1-[1-(5-chloropyridin-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2762582.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2762586.png)
![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)



![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2762596.png)
![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)

